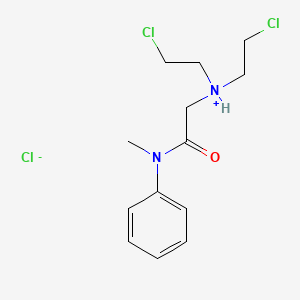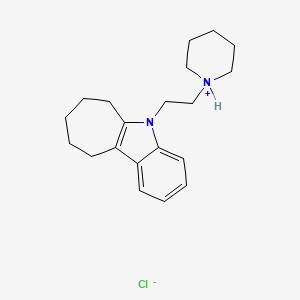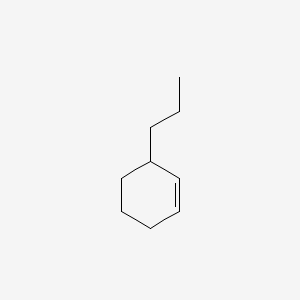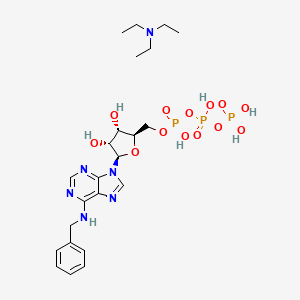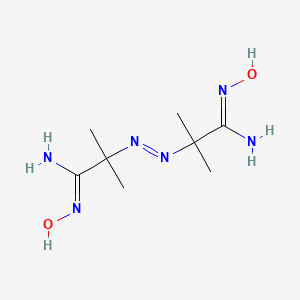
Propanimidamide, 2,2'-azobis(N-hydroxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is a chemical compound known for its role as a free radical initiator. It is commonly used in polymerization processes for acrylic, vinyl, and allyl monomers. The compound is also referred to as 2,2’-azobis(2-methylpropionamidine) dihydrochloride and has the molecular formula C8H18N6·2HCl .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) can be synthesized through the reaction of 2-methylpropionamidine with an azobis compound. The reaction typically involves the use of hydrochloric acid to form the dihydrochloride salt. The synthesis is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in reactions with propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) has a wide range of scientific research applications, including:
Chemistry: Used as a free radical initiator in polymerization reactions for the synthesis of polymers and copolymers.
Biology: Employed in studies involving free radical generation and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of various industrial materials, including plastics and resins
Mecanismo De Acción
The mechanism of action of propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) involves the generation of free radicals through the decomposition of the compound. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The decomposition rate and free radical generation are influenced by factors such as temperature, pH, and the presence of other chemical species .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-azobis(2-methylpropionitrile): Another free radical initiator used in polymerization reactions.
2,2’-azobis(isobutyronitrile): Similar in structure and function, used in similar applications.
2,2’-azobis(2-amidinopropane) dihydrochloride: Shares similar properties and applications
Uniqueness
Propanimidamide, 2,2’-azobis(N-hydroxy-2-methyl-) is unique due to its specific decomposition properties and compatibility with various monomers. Its ability to generate free radicals under controlled conditions makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
32813-95-9 |
|---|---|
Fórmula molecular |
C8H18N6O2 |
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-[[(1Z)-1-amino-1-hydroxyimino-2-methylpropan-2-yl]diazenyl]-N'-hydroxy-2-methylpropanimidamide |
InChI |
InChI=1S/C8H18N6O2/c1-7(2,5(9)11-15)13-14-8(3,4)6(10)12-16/h15-16H,1-4H3,(H2,9,11)(H2,10,12) |
Clave InChI |
CMIPCRJDHTUYMZ-UHFFFAOYSA-N |
SMILES isomérico |
CC(N=NC(/C(=N/O)/N)(C)C)(/C(=N/O)/N)C |
SMILES canónico |
CC(C)(C(=NO)N)N=NC(C)(C)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



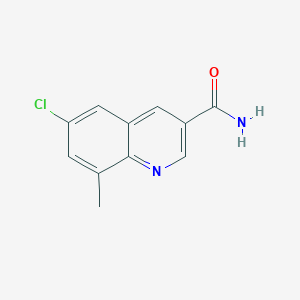
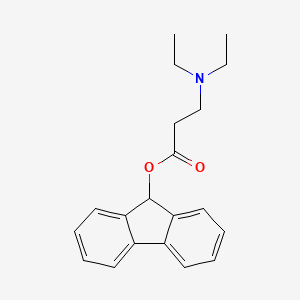
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
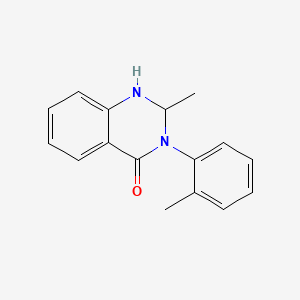
![1-N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1,2-diamine;hydrochloride](/img/structure/B13735332.png)

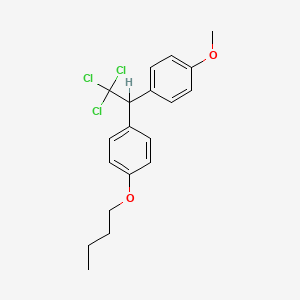

![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
